

Serylaspartic Acid: A Technical Overview of its Characterization and Biological Significance

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Compound of Interest

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serylaspartic acid, a dipeptide composed of L-serine and L-aspartic acid, is an endogenous metabolite identified in various biological systems.[1] While a singular, historical discovery event for this molecule is not prominent in scientific literature, its presence and potential biological relevance are increasingly recognized through advancements in metabolomics. This technical guide provides a comprehensive overview of serylaspartic acid, focusing on its chemical properties, methods of identification, known biological occurrences, and the functional roles of its constituent amino acids, which may inform its physiological significance.

Chemical and Physical Properties

Serylaspartic acid, with the IUPAC name (2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid, is a dipeptide with the molecular formula C₇H₁₂N₂O₆. [1] Its characterization is cataloged in several public chemical databases. A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source
Molecular Formula	C7H12N2O6	PubChem[1]
Molecular Weight	220.18 g/mol	PubChem[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid	PubChem[1]
CAS Number	2543-31-9	Human Metabolome Database
Synonyms	Ser-Asp, Serylaspartate, SD dipeptide	PubChem

Identification and Experimental Protocols

The identification of serylaspartic acid is predominantly achieved through untargeted metabolomics studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the separation and detection of small molecules in complex biological samples.

General Experimental Protocol for Metabolite Identification via LC-MS/MS

The following protocol is a generalized methodology for the identification of metabolites like serylaspartic acid from biological samples, based on common practices in metabolomics research.

1. Sample Preparation:

- Biological samples (e.g., urine, serum, tissue homogenate) are thawed on ice.
- Proteins are precipitated by adding a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v).
- The mixture is vortexed and incubated at a low temperature (e.g., -20°C) to enhance protein precipitation.

- The sample is then centrifuged at high speed (e.g., 12,000 rpm) at 4°C to pellet the precipitated proteins.
- The resulting supernatant, containing the metabolites, is carefully transferred to a new vial for analysis.

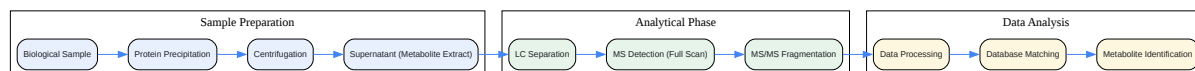
2. Liquid Chromatography (LC) Separation:

- The metabolite extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Separation is typically achieved on a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column.
- A gradient elution is employed using two mobile phases, for example:
 - Mobile Phase A: Water with an additive (e.g., 0.1% formic acid)
 - Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid)
- The gradient is programmed to separate a wide range of metabolites based on their physicochemical properties.

3. Mass Spectrometry (MS) Detection and Identification:

- The eluent from the LC column is introduced into the ion source (e.g., electrospray ionization - ESI) of a mass spectrometer.
- The mass spectrometer is operated in both positive and negative ion modes to detect a broader range of compounds.
- Full scan MS data is acquired to determine the mass-to-charge ratio (m/z) of the intact metabolites.
- Tandem mass spectrometry (MS/MS) is performed on selected precursor ions to generate fragmentation patterns.

- The identification of serylaspartic acid is confirmed by matching its accurate mass, retention time, and fragmentation spectrum with those of an authentic chemical standard or by comparison to spectral libraries in databases such as the Human Metabolome Database (HMDB) or PubChem.



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Fig. 1: General workflow for the identification of serylaspartic acid using LC-MS/MS-based metabolomics.

Biological Occurrences and Potential Significance

Serylaspartic acid has been identified in a variety of biological contexts, suggesting its role as a metabolite.

- **Microorganisms:** It has been reported in *Aeromonas veronii*.
- **Food Sources:** The dipeptide has been detected in foods such as chicken and pork.
- **Human Metabolism:** Serylaspartic acid is listed in the Human Metabolome Database, indicating its presence in human tissues and fluids. Its detection in urine has been associated with certain disease states, such as Vogt-Koyanagi-Harada disease, where it was identified as a differential metabolite.

While the specific biological functions of serylaspartic acid are not yet well-elucidated, the roles of its constituent amino acids, L-serine and L-aspartic acid, are well-established and may provide insights into its potential activities.

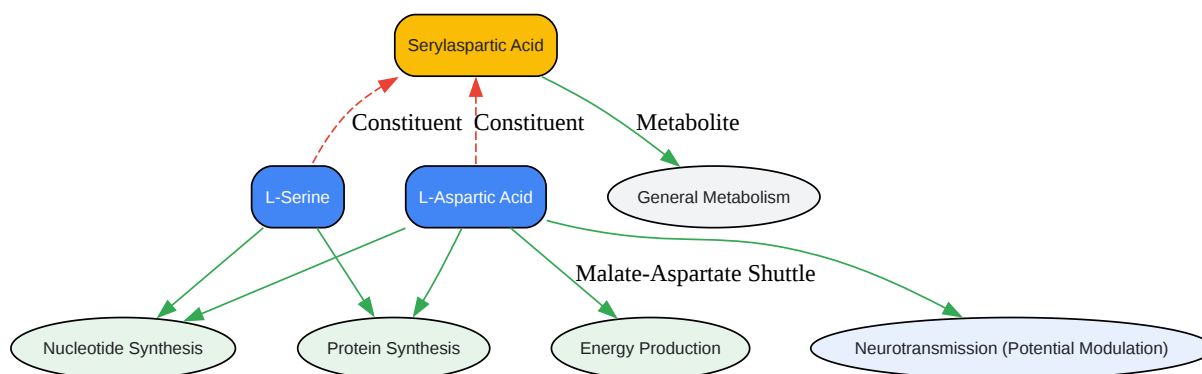
- **L-Serine:** This amino acid is crucial for the synthesis of proteins, lipids, and nucleotides. It also serves as a precursor to several other amino acids and is involved in the generation of alpha-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.

- **L-Aspartic Acid:** As a non-essential amino acid, L-aspartic acid is a fundamental building block of proteins. It plays a significant role in the urea cycle, nucleotide biosynthesis, and the malate-aspartate shuttle, which is vital for cellular energy production. Furthermore, L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system.

The combination of these two amino acids into the dipeptide serylaspartic acid may modulate their individual activities or confer novel functions. Further research is required to determine the specific pathways and physiological roles of this dipeptide.

Potential Signaling Pathways

Currently, there is no direct evidence from the reviewed literature to suggest that serylaspartic acid is a signaling molecule involved in specific, well-defined signaling pathways. However, given that its constituent, L-aspartic acid, acts as a neurotransmitter, it is plausible that serylaspartic acid could interact with neuronal receptors or modulate synaptic transmission. This remains a speculative area requiring further investigation. The metabolic pathways of its parent amino acids are well-characterized.



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Fig. 2: Logical relationship of serylaspartic acid to the known functions of its constituent amino acids.

Conclusion

Serylaspartic acid is a naturally occurring dipeptide whose presence in various biological systems is confirmed through modern analytical techniques, primarily LC-MS/MS-based metabolomics. While a detailed historical account of its discovery is not available, its characterization in chemical and biological databases provides a solid foundation for further research. The well-established roles of its constituent amino acids, L-serine and L-aspartic acid, in fundamental cellular processes such as protein synthesis, energy metabolism, and neurotransmission, suggest that serylaspartic acid may possess important, yet to be discovered, biological functions. Future studies focused on the specific synthesis, degradation, and physiological effects of this dipeptide are warranted to fully elucidate its role in health and disease.

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References

- 1. Ser-Asp | C7H12N2O6 | CID 7016057 - PubChem [pubchem.ncbi.nlm.nih.gov]
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